molecular formula C14H18N2O2 B14534735 2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide CAS No. 62221-96-9

2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide

Cat. No.: B14534735
CAS No.: 62221-96-9
M. Wt: 246.30 g/mol
InChI Key: IBZHDARLUAAMAD-UHFFFAOYSA-N
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Description

2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide is a chemical compound that features a cyclohexene ring substituted with a methoxyaniline group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide can be achieved through several methods. Another method includes the bromination and epoxidation of cyclohexene derivatives, which are then reacted with methoxyaniline to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxyaniline group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets. The methoxyaniline group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexene ring provides structural stability and influences the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62221-96-9

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

2-(3-methoxyanilino)cyclohexene-1-carboxamide

InChI

InChI=1S/C14H18N2O2/c1-18-11-6-4-5-10(9-11)16-13-8-3-2-7-12(13)14(15)17/h4-6,9,16H,2-3,7-8H2,1H3,(H2,15,17)

InChI Key

IBZHDARLUAAMAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(CCCC2)C(=O)N

Origin of Product

United States

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